molecular formula C40H60F4N2O17 B1458563 Mal-amido-PEG12-TFP ester CAS No. 1431295-77-0

Mal-amido-PEG12-TFP ester

Cat. No.: B1458563
CAS No.: 1431295-77-0
M. Wt: 916.9 g/mol
InChI Key: TYRMHYMPAXBKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-PEG12-TFP ester is synthesized by linking a maleimide group to one end of a PEG chain and a TFP ester to the other end. The maleimide group is introduced through a reaction with maleic anhydride, while the TFP ester is formed by reacting tetrafluorophenol with a carboxylic acid derivative. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the functional groups.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the synthesis of PEG chains, functionalization with maleimide and TFP ester groups, and purification through techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG12-TFP ester undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG12-TFP ester is unique due to its combination of maleimide and TFP ester groups, which provide specific reactivity with thiols and amines, respectively. This dual functionality, along with the hydrophilic PEG chain, makes it highly versatile and suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60F4N2O17/c41-32-31-33(42)39(44)40(38(32)43)63-37(50)4-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-5-45-34(47)3-6-46-35(48)1-2-36(46)49/h1-2,31H,3-30H2,(H,45,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRMHYMPAXBKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60F4N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-amido-PEG12-TFP ester
Reactant of Route 2
Reactant of Route 2
Mal-amido-PEG12-TFP ester
Reactant of Route 3
Mal-amido-PEG12-TFP ester
Reactant of Route 4
Mal-amido-PEG12-TFP ester
Reactant of Route 5
Reactant of Route 5
Mal-amido-PEG12-TFP ester
Reactant of Route 6
Reactant of Route 6
Mal-amido-PEG12-TFP ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.